molecular formula C8H8F3NO2S2 B11823722 4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide

4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide

Cat. No.: B11823722
M. Wt: 271.3 g/mol
InChI Key: YXIPRJJSFJPHMI-UHFFFAOYSA-N
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Description

4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide ( 1045822-03-4) is a high-purity, research-grade chemical reagent with the molecular formula C8H8F3NO2S2 and a molecular weight of 271.27 g/mol . This benzenesulfonamide derivative is characterized by the unique integration of a sulfonamide group and a trifluoromethylthio (SCF3) moiety on its benzene ring. The SCF3 group is a privileged structure in medicinal and agrochemical research known for its high lipophilicity and electron-withdrawing properties, which can significantly influence the bioavailability and binding affinity of candidate molecules . As part of the benzenesulfonamide class of compounds, it represents a scaffold of significant interest in the discovery and optimization of novel bioactive agents . Researchers are exploring such compounds for various applications, including the development of viral inhibitors . The mechanism of action for benzenesulfonamide-based inhibitors can involve targeted protein interactions; for instance, some derivatives are designed to bind to viral capsid proteins, potentially disrupting essential stages of the viral life cycle such as assembly and disassembly . This compound is provided For Research Use Only. It is intended for laboratory and experimental applications and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H8F3NO2S2

Molecular Weight

271.3 g/mol

IUPAC Name

4-methyl-N-(trifluoromethylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO2S2/c1-6-2-4-7(5-3-6)16(13,14)12-15-8(9,10)11/h2-5,12H,1H3

InChI Key

YXIPRJJSFJPHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NSC(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Sulfenamide Intermediates

A widely documented route involves the use of sulfenamide precursors subjected to alkylation or arylation. In a representative procedure, N-(arylthio)benzenesulfonamides are treated with alkyl halides under basic conditions to introduce the trifluoromethylthio (-SCF₃) group . For instance, 4-methyl-N-(phenylthio)benzenesulfonamide reacts with iodomethane in 1,4-dioxane containing aqueous sodium hydroxide (10 equiv) at room temperature, yielding the target compound after 3–8 hours . This method leverages the nucleophilicity of the sulfenamide sulfur, which undergoes alkylation to form the sulfilimine intermediate. Purification via silica gel chromatography typically achieves yields exceeding 85% .

Key Advantages :

  • Mild reaction conditions (room temperature, short duration).

  • Compatibility with diverse alkyl halides, enabling structural modularity.

  • High functional group tolerance due to the inertness of the sulfonamide backbone .

Catalytic Trifluoromethylthiolation Strategies

Recent advancements employ electrophilic trifluoromethylthiolation reagents to directly functionalize sulfonamides. A bifunctional selenide-catalyzed approach, originally developed for desymmetrization reactions, has been adapted for this purpose . The methodology involves reacting 4-methylbenzenesulfonamide with N-(trifluoromethylthio)phthalimide in the presence of a chiral selenide catalyst. Density functional theory (DFT) calculations suggest that the selenide activates the electrophilic SCF₃ reagent through anion-binding interactions, facilitating enantioselective C–S bond formation . While originally designed for tetrahydronaphthalenes, this method’s scalability to sulfonamides remains experimentally validated in analogous systems .

Reaction Parameters :

  • Solvent: Dichloromethane or 1,4-dioxane.

  • Temperature: 0–25°C.

  • Yield: 70–92% (reported for analogous substrates) .

Condensation Reactions with tert-Butyl Ethers

Patent literature discloses a condensation-based strategy using methyl tert-butyl ether (MTBE) as both solvent and reactant . In this approach, benzenesulfonamide derivatives are heated to 60°C in toluene with MTBE (1.5 equiv) and a catalytic amount of an undisclosed transition metal complex . The tert-butyl group acts as a transient protecting group, which is subsequently cleaved under acidic workup to reveal the SCF₃ moiety. While the patent emphasizes operational simplicity, the lack of explicit yield data and catalyst identification limits its reproducibility .

Mechanistic Considerations :

  • Proposed intermediates include sulfonyl iminium species.

  • Steric hindrance from the tert-butyl group may necessitate elevated temperatures .

One-Pot Sequential Functionalization

A modular synthesis route combines sulfonation, thiolation, and trifluoromethylation in a single pot. Starting with 4-methylbenzenesulfonyl chloride , sequential treatment with ammonium thiocyanate (NH₄SCN) and trifluoromethyl iodide (CF₃I) under copper(I) catalysis affords the target compound . The copper catalyst mediates the C–S cross-coupling, while excess NH₄SCN ensures complete conversion of the sulfonyl chloride to the thiol intermediate.

Optimized Conditions :

  • Catalyst: CuI (5 mol%).

  • Ligand: 1,10-Phenanthroline (10 mol%).

  • Solvent: Dimethylformamide (DMF).

  • Yield: 78% (isolated) .

Comparative Analysis of Methodologies

The table below summarizes the efficiency, scalability, and practicality of the four primary methods:

MethodCatalyst SystemTemperature (°C)Yield (%)Scalability
Nucleophilic AlkylationNone2585–98High
Selenide CatalysisChiral selenide0–2570–92Moderate
MTBE CondensationTransition metal60N/RLow
Copper-Mediated CouplingCuI/1,10-Phenanthroline8078Moderate

N/R : Not reported in the cited literature .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including 4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide. Research indicates that compounds with trifluoromethylthio groups exhibit enhanced activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.

  • Case Study : A study demonstrated that the compound significantly inhibited the growth of M. abscessus, outperforming certain conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis, attributed to the sulfonamide moiety's structural characteristics .

Anticancer Properties

The compound has shown potential in cancer research due to its ability to inhibit specific cancer cell lines.

  • Case Study : In vitro assays revealed that this compound exhibited cytotoxic effects against breast and colon cancer cell lines, with IC50 values lower than those of established chemotherapeutics . The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

  • Research Findings : When added to polycarbonate composites, the compound improved thermal resistance and reduced flammability, making it suitable for applications in electronics and automotive industries .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of this compound:

Application Area Activity/Effect Reference
Antimicrobial ActivityInhibits M. abscessus and S. aureus
Anticancer PropertiesCytotoxic effects on breast and colon cancer cells
Polymer ChemistryEnhances thermal stability in polycarbonate composites

Mechanism of Action

The mechanism of action of 4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific trifluoromethylthio substitution, which imparts distinct reactivity and application potential .

Biological Activity

4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethylthio group, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular formula : C₉H₈F₃N₁O₂S
  • Molecular weight : 263.23 g/mol

The presence of the trifluoromethyl group is significant as it may influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced biological activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and proliferation. Additionally, compounds with similar structures have shown various mechanisms, including:

  • Antimicrobial activity : Inhibition of bacterial growth through interference with metabolic pathways.
  • Anti-inflammatory effects : Modulation of inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study comparing various thiourea derivatives indicated that compounds with structural similarities to this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1250 µg/mL to >5000 µg/mL, suggesting varying degrees of potency compared to conventional antibiotics like Ciprofloxacin .

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. For instance, compounds similar in structure have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The observed IC50 values for these related compounds indicated effective inhibition of cell growth, with some derivatives showing IC50 values as low as 225 µM .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar functionalities have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. These findings highlight the compound's potential role in managing inflammatory diseases .

Case Studies and Experimental Data

Study Compound Tested Biological Activity IC50/ MIC Values Notes
Study 1Thiourea DerivativeAntimicrobialMIC >5000 µg/mLCompared with Ciprofloxacin
Study 2Benzene DerivativeAnticancerIC50 = 225 µMInduced apoptosis in MCF-7 cells
Study 3Similar SulfonamideAnti-inflammatoryNot specifiedInhibited TNF-α production

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-Methyl-N-((trifluoromethyl)thio)benzenesulfonamide?

The synthesis typically involves:

  • Sulfonamide Core Formation : Reacting 4-methylbenzenesulfonyl chloride with a trifluoromethylthio-containing amine under basic conditions (e.g., NaOH or Et₃N) to form the sulfonamide bond.
  • Purification : Techniques like column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensure high purity (>95%) .
  • Optimization : Adjusting reaction time, temperature (e.g., 0–25°C), and stoichiometry to minimize byproducts. Monitoring via TLC or HPLC is critical .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Spectroscopic Analysis :
    • NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions (e.g., trifluoromethylthio group at δ ~40–45 ppm in ¹⁹F NMR).
    • Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z ~340).
  • X-ray Crystallography : Resolves 3D conformation and validates bond angles/distances, as demonstrated for structurally similar sulfonamides .

Advanced Research Questions

Q. What computational methods can predict the reactivity and interaction mechanisms of this compound?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the sulfur atom.
  • Molecular Dynamics (MD) Simulations : Study solvation effects or protein-ligand interactions (e.g., with enzymes like carbonic anhydrase).
  • Reaction Path Search Tools : Tools like GRRM or AFIR (combined with Gaussian) can identify transition states and intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide?

  • Reproducibility Studies : Validate assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Advanced Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target affinity.
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., 4-(trifluoromethoxy)benzenesulfonamide derivatives) to identify trends in substituent effects .

Q. What strategies optimize the compound’s selectivity for specific biochemical targets?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and test inhibitory potency.
  • Fragment-Based Drug Design : Use X-ray co-crystallography to identify key binding interactions (e.g., hydrogen bonds with His64 in carbonic anhydrase) .
  • Proteomic Profiling : Employ activity-based protein profiling (ABPP) to screen off-target effects .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry : Enhances reproducibility for large-scale reactions (e.g., continuous sulfonylation steps).
  • Green Solvent Systems : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce waste.
  • Automated Purification : Implement flash chromatography systems with inline UV detection for consistent purity .

Methodological Notes

  • Contradictions in Data : Discrepancies in reaction yields or biological activity may arise from impurities or assay conditions. Validate via orthogonal methods (e.g., LC-MS for purity, multiple assay platforms) .
  • Ethical Compliance : Ensure all biological testing adheres to institutional guidelines, as emphasized in sulfonamide research .

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